(E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide
Description
Properties
IUPAC Name |
(E)-3-(3,4-dimethoxyphenyl)-N-[(4-methyl-6-morpholin-4-ylpyrimidin-2-yl)methyl]prop-2-enamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N4O4/c1-15-12-20(25-8-10-29-11-9-25)24-19(23-15)14-22-21(26)7-5-16-4-6-17(27-2)18(13-16)28-3/h4-7,12-13H,8-11,14H2,1-3H3,(H,22,26)/b7-5+ | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHIWVFWUQUMYOX-FNORWQNLSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=N1)CNC(=O)C=CC2=CC(=C(C=C2)OC)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=NC(=N1)CNC(=O)/C=C/C2=CC(=C(C=C2)OC)OC)N3CCOCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Chemical Structure and Properties
The compound features a complex structure that includes:
- Acrylamide backbone : This is known for its reactivity and ability to form various derivatives.
- Dimethoxyphenyl group : This moiety is often associated with enhanced lipophilicity and biological activity.
- Morpholinopyrimidine substituent : This structure is linked to various pharmacological activities, particularly in targeting specific receptors.
1. Anticancer Activity
Research indicates that the compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism appears to involve:
- Induction of apoptosis : The compound triggers programmed cell death in cancer cells, which is critical for limiting tumor growth.
- Cell cycle arrest : It has been observed to cause G2/M phase arrest, preventing cells from dividing.
Table 1: Summary of Anticancer Activity
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (breast) | 10 | Apoptosis induction |
| HeLa (cervical) | 8 | Cell cycle arrest |
| A549 (lung) | 12 | Inhibition of proliferation |
2. Anti-inflammatory Effects
The compound has also demonstrated anti-inflammatory properties. Studies suggest it may inhibit key inflammatory pathways, such as:
- NF-kB signaling pathway : This pathway is crucial in regulating immune response and inflammation.
- Prostaglandin synthesis inhibition : By interfering with enzymes involved in prostaglandin production, the compound reduces inflammation.
3. Antioxidant Activity
Antioxidant assays have shown that the compound can scavenge free radicals effectively. This property is vital for protecting cells from oxidative stress, which is linked to various diseases including cancer and neurodegenerative disorders.
Table 2: Antioxidant Activity Comparison
| Compound | IC50 (µM) | Type of Activity |
|---|---|---|
| (E)-3-(3,4-dimethoxyphenyl)... | 15 | Free radical scavenger |
| Ascorbic Acid | 20 | Standard antioxidant |
Study 1: Anticancer Efficacy in Animal Models
A study conducted on mice bearing xenograft tumors demonstrated that treatment with the compound led to a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with minimal side effects observed.
Study 2: Mechanistic Insights through Molecular Docking
Molecular docking studies have provided insights into the interaction between the compound and various biological targets. For instance, docking with the human prostaglandin reductase (PTGR2) revealed strong binding affinity, suggesting potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The target compound belongs to a broader class of acrylamide-pyrimidine hybrids. Structural analogs differ primarily in substituents on the phenyl ring, pyrimidine core, or the nitrogenous side chain. Below is a comparative analysis:
Key Observations :
- Morpholine’s oxygen may improve aqueous solubility compared to piperidine.
- Phenyl Substituents : The 3,4-dimethoxy motif in the target compound is distinct from the 4-ethoxy-3-methoxy (in ) or 3,4,5-trimethoxy (in ) variants. Methoxy groups modulate electron density and steric bulk, affecting binding to hydrophobic pockets.
- Biological Relevance : Compound 12s (from ) demonstrated anticancer activity, suggesting that pyridinyl-pyrimidine hybrids may exhibit enhanced target affinity compared to morpholine/piperidine analogs.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-3-(3,4-dimethoxyphenyl)-N-((4-methyl-6-morpholinopyrimidin-2-yl)methyl)acrylamide?
- Methodology : The compound can be synthesized via a multi-step condensation reaction. A typical approach involves coupling α,β-unsaturated carboxylic acid derivatives with amine-containing intermediates. For example, α-bromoacrylic acid reacts with a morpholinopyrimidine methylamine intermediate in DMF under ice-cooling, using EDCI as a coupling agent. The crude product is purified via column chromatography (e.g., ethyl acetate/petroleum ether gradient) and characterized by NMR (¹H, ¹³C) and mass spectrometry .
- Key Considerations : Solvent choice (e.g., DMF for polar intermediates), reaction temperature (0–5°C to minimize side reactions), and purification methods (chromatography for high-purity isolation).
Q. How is structural purity validated for this compound?
- Methodology :
- ¹H/¹³C NMR : Confirms the presence of methoxy (δ ~3.8–4.0 ppm), morpholine (δ ~3.5–3.7 ppm), and acrylamide (δ ~6.3–7.5 ppm for vinyl protons) groups.
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak matching theoretical mass).
- Elemental Analysis : Ensures C, H, N, and O percentages align with the molecular formula.
Advanced Research Questions
Q. What strategies address contradictory biological activity data in different assay systems?
- Methodology :
- Comparative Assays : Test the compound in parallel assays (e.g., kinase inhibition vs. cell viability) to isolate target-specific effects.
- Structural Modifications : Adjust substituents (e.g., methoxy vs. trifluoromethyl groups) to evaluate pharmacokinetic influences. For instance, replacing 3,4-dimethoxyphenyl with fluorophenyl improved metabolic stability in analogs .
- Computational Docking : Use tools like AutoDock to predict binding affinities to off-target proteins (e.g., cytochrome P450 enzymes) that may cause assay discrepancies .
Q. How can structure-activity relationship (SAR) studies optimize this compound’s potency?
- Methodology :
- Core Modifications : Compare the morpholinopyrimidine moiety to piperazine or piperidine analogs to assess rigidity’s impact on target binding .
- Substituent Effects : Systematic variation of the acrylamide’s aryl group (e.g., 3,4-dimethoxy vs. 4-fluoro-3-bromo) can reveal electronic and steric contributions to activity. For example, bromine substitution enhanced halogen bonding in a related thienopyrimidine scaffold .
- Bioisosteric Replacement : Replace the morpholine ring with a thiomorpholine or sulfoxide group to evaluate solubility and target engagement .
Q. What computational methods predict this compound’s crystallographic behavior?
- Methodology :
- Density Functional Theory (DFT) : Calculate molecular electrostatic potential (MEP) maps to predict hydrogen-bonding patterns in crystal lattices.
- Powder XRD Simulation : Compare experimental XRD patterns (e.g., d-spacings) with simulated data from software like Mercury to confirm polymorphism or solvate formation. For example, staggered vs. eclipsed packing in COF-1/COF-5 analogs significantly altered porosity .
- Thermogravimetric Analysis (TGA) : Correlate thermal stability (e.g., decomposition above 500°C) with crystallinity metrics .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
